3,5-Bis(trifluoromethoxy)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5F6NO2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
3,5-bis(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5F6NO2/c9-7(10,11)16-5-1-4(15)2-6(3-5)17-8(12,13)14/h1-3H,15H2 |
InChI Key |
OLHUSVSHJOSZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,5 Bis Trifluoromethyl Aniline and Its Analogues
Established Synthetic Pathways for 3,5-Bis(trifluoromethyl)aniline (B1329491) Synthesis
The preparation of 3,5-bis(trifluoromethyl)aniline is primarily achieved through methods that construct the aniline (B41778) functionality on a pre-existing bis(trifluoromethyl)benzene core.
A principal and widely adopted method for synthesizing 3,5-bis(trifluoromethyl)aniline is the catalytic hydrogenation of its nitro precursor, 1-nitro-3,5-bis(trifluoromethyl)benzene. chemicalbook.comsigmaaldrich.comfishersci.fithermofisher.com This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.
The process typically involves charging an autoclave with 3,5-bis(trifluoromethyl)nitrobenzene (B146736) and a suitable solvent like ethyl acetate. chemicalbook.com A palladium-on-carbon (Pd/C) catalyst is commonly added to the mixture. chemicalbook.com The reaction is then carried out under elevated temperature and hydrogen pressure. For instance, a successful synthesis involves heating the mixture to 60°C under a hydrogen pressure of 2 MPa for approximately 20 hours, yielding the desired aniline with high purity and yield. chemicalbook.com Raney nickel is another catalyst that can be employed for the reduction of the nitro group. google.com
The precursor, 3,5-bis(trifluoromethyl)nitrobenzene, can be synthesized by the nitration of 1,3-bis(trifluoromethyl)benzene (B1330116) using nitric acid in a concentrated sulfuric acid or fuming sulfuric acid solvent. google.com
Table 1: Conditions for Catalytic Reduction of 3,5-Bis(trifluoromethyl)nitrobenzene
| Precursor | Catalyst | Solvent | Temperature | Pressure | Yield | Purity |
|---|
Data sourced from a representative industrial synthesis. chemicalbook.com
While the catalytic reduction of the nitro compound is the most common route, other strategies involving fluorination exist in broader aniline synthesis. A general process for preparing trifluoromethylanilines involves a multi-step sequence starting from a benzotrichloride (B165768) derivative. google.com This process includes nitration, conversion of the trichloromethyl group to a trifluoromethyl group using anhydrous hydrofluoric acid, and subsequent reduction of the nitro group. google.com However, direct fluorination of an unsubstituted aniline to install two trifluoromethyl groups at the 3 and 5 positions is not a standard or straightforward method for producing this specific isomer.
Functionalization and Derivatization Strategies Utilizing 3,5-Bis(trifluoromethyl)aniline as a Precursor
3,5-Bis(trifluoromethyl)aniline is a versatile precursor for a wide range of derivatives, owing to the reactivity of its primary amino group. sigmaaldrich.comprepchem.comsigmaaldrich.comscientificlabs.co.uk
Schiff bases, or imines, are readily synthesized through the condensation reaction of 3,5-bis(trifluoromethyl)aniline with various aldehydes or ketones. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukresearchgate.net This reaction typically involves refluxing the aniline with an aldehyde, such as salicylaldehyde, in a suitable solvent. researchgate.net These reactions are fundamental in coordination chemistry and the development of new ligands. For example, N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline is a Schiff base synthesized from this precursor. sigmaaldrich.comsigmaaldrich.commyfisherstore.comsigmaaldrich.com The synthesis can be achieved through various methods, including conventional heating, microwave irradiation, or even solvent-free grinding techniques for a greener approach. semanticscholar.org
Table 2: Examples of Schiff Bases Derived from 3,5-Bis(trifluoromethyl)aniline
| Aldehyde/Ketone Reactant | Resulting Schiff Base | Reference |
|---|---|---|
| Salicylaldehyde | (E)-2-(((3,5-bis(trifluoromethyl)phenyl)imino)methyl)phenol | researchgate.net |
Pyrazole-containing molecules are of significant interest in medicinal chemistry. 3,5-Bis(trifluoromethyl)aniline can be incorporated into pyrazole (B372694) structures through multi-step synthetic sequences. One approach involves the initial synthesis of a pyrazole aldehyde intermediate, which is then reacted with the aniline via reductive amination to form the final N-aryl-pyrazole derivative. mdpi.comnih.gov This process first involves forming an imine between the pyrazole aldehyde and the aniline, which is then reduced, often using a reducing agent like sodium borohydride (B1222165) (NaBH₄), to yield the stable amine linkage. mdpi.com These pyrazole derivatives have been investigated as potent growth inhibitors of drug-resistant bacteria. mdpi.comnih.govnih.gov
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful, atom-economical method for synthesizing N-substituted anilines. Titanium-catalyzed hydroamination reactions have been successfully employed to synthesize N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline from 3,5-bis(trifluoromethyl)aniline and styrene. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com More broadly, metal-free reductive amination methods using hydrosilanes, catalyzed by compounds like tris(pentafluorophenyl)borane, can be used to synthesize a wide variety of N-substituted anilines from anilines and aldehydes or ketones. acs.org These methods provide efficient routes to secondary and tertiary amines, which are valuable in numerous applications.
Generation of Salicylic (B10762653) Acid Derivatives
The synthesis of biologically significant 3,5-bis(trifluoromethyl)salicylic acid has been achieved through a multi-step sequence starting from an analogue, 2-bromo-3,5-bis(trifluoromethyl)aniline. researchgate.net This pathway highlights a versatile approach to introducing a carboxylic acid group ortho to a hydroxyl group on the heavily fluorinated ring system.
The process involves several key transformations:
Diazotization/Iodination: The starting aniline is converted to a diazonium salt, which is subsequently substituted with iodine.
Methoxide (B1231860) Displacement: The bromine atom is displaced by a methoxide group using sodium methoxide.
Carboxylation: A lithium-iodine exchange generates an anion that is then carboxylated using carbon dioxide.
Demethylation: The final step involves the demethylation of the resulting 3,5-bis(trifluoromethyl)anisic acid with boron tribromide to yield the target salicylic acid derivative. researchgate.net
An alternative to direct carboxylation with CO2 involves carbonylation of the anion with dimethylformamide to form an aldehyde, which is then oxidized to the carboxylic acid using Jones reagent. researchgate.net While this method does not start directly from 3,5-bis(trifluoromethyl)aniline, it demonstrates a viable route for creating salicylic acid structures within this class of fluorinated compounds.
Synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)acrylamide
N-(3,5-Bis(trifluoromethyl)phenyl)acrylamide is a valuable monomer and synthetic intermediate. Its synthesis is typically accomplished through the acylation of 3,5-bis(trifluoromethyl)aniline. The common laboratory-scale method involves the reaction of 3,5-bis(trifluoromethyl)aniline with acryloyl chloride in an anhydrous solvent.
For industrial-scale production, which prioritizes safety and efficiency, continuous flow reactors are often employed. This approach allows for precise control over reaction temperature and minimizes the accumulation of potentially hazardous intermediates.
| Reagent | Role |
| 3,5-Bis(trifluoromethyl)aniline | Starting material |
| Acryloyl chloride | Acylating agent |
| Anhydrous solvent (e.g., Dichloromethane) | Reaction medium |
| Ethyl chloroformate | Activating agent (alternative method) |
The resulting acrylamide (B121943) features a highly electronegative and lipophilic 3,5-bis(trifluoromethyl)phenyl group, making it a useful component in the development of specialized polymers and biologically active molecules.
Pathways to Diamines and Triarylamines
The synthesis of diamine and triarylamine derivatives from 3,5-bis(trifluoromethyl)aniline serves as a gateway to complex molecules, including monomers for aromatic polyamides and organocatalysts. mdpi.comsigmaaldrich.com
The synthesis of triarylamines has been demonstrated through the reaction of 3,5-bis(trifluoromethyl)aniline with 1-fluoro-2-nitrobenzene (B31998). In this reaction, the aniline acts as a nucleophile, displacing the fluorine atom. Interestingly, the reaction proceeds to a double nucleophilic aromatic substitution, yielding the triarylamine N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline rather than the expected mono-substituted product. mdpi.com This outcome underscores the reactivity of the system, where the initial product is further arylated under the reaction conditions. The reaction was carried out in anhydrous DMF with potassium carbonate and sodium hydroxide (B78521) at room temperature. mdpi.com
Reaction Conditions for Triarylamine Synthesis mdpi.com
| Component | Condition |
|---|---|
| Starting Amine | 3,5-Bis(trifluoromethyl)aniline |
| Aryl Halide | 1-Fluoro-2-nitrobenzene |
| Base | K2CO3 and NaOH |
| Solvent | Anhydrous DMF |
| Temperature | 25 °C |
Conversely, attempts to synthesize the corresponding diamine, N¹-(3,5-bis(trifluoromethyl)phenyl)benzene-1,2-diamine, via this route were not successful, leading instead to the formation of the more stable triarylamine product. mdpi.com This highlights a significant challenge in selectively producing the diamine derivative through this pathway. An alternative approach to triarylamines involves a nickel-catalyzed dual C(sp²)–H amination of N-quinolylbenzamides, which can utilize anilines as the amino source in a one-pot synthesis. rsc.org
Emerging Synthetic Techniques for Enhanced Efficiency and Selectivity
Recent advancements in synthetic chemistry have introduced novel methods that offer greater efficiency, selectivity, and sustainability. These emerging techniques are increasingly being applied to the synthesis of complex fluorinated molecules.
Palladium-Catalyzed Direct Dehydrogenative Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. In the context of 3,5-bis(trifluoromethyl)aniline, it has been shown to function as a highly efficient monodentate transient directing group (MonoTDG). chemicalbook.com This capability enables the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, a reaction that forms C-C bonds by activating C-H bonds, thus offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. chemicalbook.com
Furthermore, palladium catalysis is crucial for C-N bond formation. The synthesis of fluorinated anilines via the coupling of fluoroalkylamines with aryl bromides and chlorides has been achieved using a catalyst system derived from AdBippyPhos and [Pd(allyl)Cl]₂. nih.gov A key innovation in this method is the use of the weak base potassium phenoxide (KOPh), which allows the reaction to proceed in high yield under milder conditions and with low catalyst loadings. This approach is particularly valuable as the fluoroalkylaniline products are often unstable under the harsh basic conditions of traditional C-N coupling reactions. nih.gov
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org This technology is particularly advantageous for the synthesis of heterocyclic compounds and other complex molecular architectures. jmpas.com
The synthesis of various derivatives, such as quinolines and pyrazoles, has been effectively demonstrated using microwave irradiation. semanticscholar.orgjmpas.com For example, a solvent-free method for synthesizing bis-chalcones and pyrazoles involves the condensation of reactants on neutral alumina (B75360) under microwave irradiation at high power for just a few minutes. semanticscholar.org Similarly, the synthesis of quinoline (B57606) derivatives has been achieved by treating a substituted acetanilide (B955) with a Vilsmeier-Haack type reagent under microwave conditions. jmpas.com The development of novel p-aminobenzoic acid (PABA) associated 1,3,5-triazine (B166579) derivatives has also been accomplished via microwave-assisted synthesis. nih.gov These examples showcase the potential of microwave technology to be applied to the synthesis of 3,5-bis(trifluoromethyl)aniline derivatives for improved efficiency. mdpi.com
Solventless Direct Amidation Reactions
Solventless, or solid-state, reactions represent a significant step forward in green chemistry by reducing or eliminating the need for volatile organic solvents. Direct amidation, the formation of an amide bond from a carboxylic acid and an amine, is a fundamental transformation in organic synthesis.
A novel, metal- and catalyst-free synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been reported via a solventless direct amidation reaction. mdpi.com In this procedure, stearic acid was heated with the analogue 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140 °C. The reaction proceeded in an open tube, allowing for the removal of water vapor, which drives the equilibrium towards amide formation. This practical and environmentally friendly method was conducted in air without requiring special activation or inert atmospheres, demonstrating a promising strategy for creating amide derivatives of fluorinated compounds. mdpi.com
Reaction Mechanisms and Mechanistic Investigations of 3,5 Bis Trifluoromethyl Aniline and Its Intermediates
Electronic Properties and Their Influence on Reactivity
The electronic nature of the trifluoromethoxy group is a primary determinant of the reactivity of the aniline (B41778) ring. It is characterized by a dual electronic effect: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.
The trifluoromethoxy (-OCF3) group is among the most powerfully electron-withdrawing substituents used in organic chemistry, a property conferred by the three highly electronegative fluorine atoms. nih.govmdpi.com This strong inductive effect significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution. nih.gov When compared to its methoxy (B1213986) (-OCH3) analog, the -OCF3 group is substantially more electron-withdrawing and lipophilic. nih.govmdpi.com
| Substituent | Hansch Hydrophobicity Parameter (π) |
| -CF3 | +0.88 nih.govmdpi.com |
| -OCF3 | +1.04 nih.gov |
| -SCF3 | +1.44 nih.gov |
| -F | +0.14 nih.gov |
| -OCH3 | -0.02 nih.gov |
This table illustrates the relative lipophilicity imparted by different substituents.
The potent electronic influence of the -OCF3 groups is instrumental in modulating the chemical environment for catalysis. By withdrawing electron density, these groups can stabilize anionic intermediates and increase the acidity of N-H protons in derived species, which can be crucial in organocatalysis and metal-catalyzed reactions. For instance, the related compound 3,5-bis(trifluoromethyl)aniline (B1329491) has been employed in the synthesis of N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea, a potent organocatalyst. sigmaaldrich.com The electronic modifications afforded by such electron-deficient anilines enhance their utility as ligands or components of catalysts, influencing reaction rates and selectivity.
Stereochemical Aspects and Steric Hindrance Effects in Reactions
The two trifluoromethoxy groups in 3,5-bis(trifluoromethoxy)aniline exert significant steric hindrance. Positioned at the 3 and 5 positions, they flank the 2, 4, and 6 positions of the aniline ring. This steric bulk can dictate the regioselectivity of reactions by hindering the approach of reagents to the ortho positions (2 and 6). Consequently, reactions are often directed to the less hindered para position (4) or to the amino group itself.
Studies on other sterically crowded anilines have shown that bulky substituents can dramatically influence reactivity, sometimes favoring electrophilic substitution on the aromatic ring over reaction at a sterically encumbered anilide. rsc.orgnih.gov In the case of this compound, the combination of steric hindrance and the deactivating electronic effects of the -OCF3 groups makes C-H functionalization of the ring challenging, often requiring highly active catalysts or specific directing group strategies.
Role as a Directing Group in Transition Metal-Catalyzed Processes
In transition metal-catalyzed reactions, both the aniline's amino group and the trifluoromethoxy substituents can act as directing groups. The amino group is a well-established directing group for ortho C-H functionalization through coordination with a metal center. beilstein-journals.orgrsc.org
Conversely, the trifluoromethoxy group has been shown to be a superior ortho-directing group for metalation (hydrogen/lithium permutation) compared to both methoxy and trifluoromethyl groups. nih.govepfl.chresearchgate.net In trifluoromethoxy-substituted anilines, the site of metalation can be selectively controlled depending on the choice of N-protecting group and the organolithium reagent used, highlighting an interplay between the directing power of the protected amine and the -OCF3 group. nih.govsigmaaldrich.com For this compound, a catalyst would have to navigate the combined directing effects of the amine and the two meta -OCF3 groups, which could potentially guide functionalization to the C2, C4, or C6 positions. Furthermore, the analogous compound, 3,5-bis(trifluoromethyl)aniline, has been identified as a highly efficient monodentate transient directing group for palladium-catalyzed dehydrogenative cross-coupling reactions, suggesting a similar potential for the trifluoromethoxy derivative. chemicalbook.comlookchem.com
Studies on Intramolecular Rearrangements and Trifluoromethoxy Group Migration
While studies on intramolecular rearrangements of this compound itself are not widely reported, relevant mechanistic pathways have been elucidated for related aniline derivatives, providing a strong precedent for potential trifluoromethoxy group migration.
A key example is the synthesis of ortho-trifluoromethoxylated anilines from N-hydroxyacetamido benzoates. nih.gov In this process, a methyl 4-(N-hydroxyacetamido)benzoate is first treated with Togni reagent II to form an N-(trifluoromethoxy)acetamido intermediate. nih.gov This intermediate, upon heating, undergoes a rearrangement to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate. nih.gov This transformation represents a formal migration of the trifluoromethoxy group from the nitrogen atom to the ortho-carbon of the aromatic ring.
The rearrangement described above is predicated on the cleavage of the relatively weak N-O bond. unc.edunih.gov The conversion of the N-(trifluoromethoxy)acetamido intermediate to the ortho-trifluoromethoxylated product is proposed to proceed via the cleavage of this bond. nih.gov This step is critical, as it initiates the cascade that results in the formation of a new C-O bond. Such reactions involving N-O bond cleavage are a cornerstone of modern synthetic chemistry, enabling the construction of complex nitrogen-containing molecules. nih.govmdpi.com Although the specific mechanism (e.g., radical vs. polar) for this particular trifluoromethoxy migration has not been definitively established in all contexts, the lability of the N-OCF3 bond is the key enabling feature of the rearrangement. This pathway serves as a crucial mechanistic model for potential intramolecular reactivity within the this compound system under suitable conditions.
Influence of Substituent Effects on Reaction Kinetics
A comprehensive review of available scientific literature reveals a notable scarcity of specific kinetic data for reactions involving 3,5-bis(trifluoromethyl)aniline. While the general electronic effects of trifluoromethyl groups are well-established, detailed mechanistic studies quantifying their influence on the reaction kinetics of the parent aniline are not readily found.
The two trifluoromethyl (CF₃) groups at the meta positions of the aniline ring exert a powerful electron-withdrawing effect. This is due to the high electronegativity of fluorine atoms, leading to a strong negative inductive effect (-I). Consequently, the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group is significantly diminished. This deactivation of the amino group has profound implications for the reactivity of 3,5-bis(trifluoromethyl)aniline in various chemical transformations.
In reactions where the aniline nitrogen acts as a nucleophile, such as in nucleophilic substitution or addition reactions, the reduced electron density on the nitrogen atom is expected to decrease its nucleophilicity. This would translate to slower reaction rates compared to aniline or anilines bearing electron-donating substituents. For instance, in acylation or alkylation reactions at the nitrogen center, 3,5-bis(trifluoromethyl)aniline would be anticipated to react more slowly than aniline itself.
Conversely, the electron-withdrawing nature of the CF₃ groups enhances the acidity of the N-H protons of the amino group. This makes the formation of the corresponding anilide anion easier upon treatment with a base.
It is important to note that while these effects can be predicted qualitatively, the absence of published quantitative data, such as reaction rate constants or Hammett plots specifically for 3,5-bis(trifluoromethyl)aniline, prevents a more detailed and data-driven analysis of substituent effects on its reaction kinetics at this time. Further experimental and computational studies would be necessary to generate the specific data required for a thorough kinetic analysis.
Derivatization and Design of Novel Compounds Based on 3,5 Bis Trifluoromethyl Aniline Scaffold
Development of Pyrazole (B372694) Derivatives as Biological Agents
The 3,5-bis(trifluoromethyl)aniline (B1329491) scaffold is a key component in the synthesis of novel pyrazole derivatives that have demonstrated significant potential as biological agents, particularly as antimicrobial compounds. Researchers have successfully designed and synthesized a series of these derivatives, which have shown potent activity against drug-resistant bacteria. mdpi.comnih.gov
The synthesis of these bioactive pyrazoles involves a multi-step process. It begins with the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then treated with the Vilsmeier-Haack reagent to produce a pyrazole aldehyde. mdpi.com The crucial step of reductive amination is then carried out between this pyrazole aldehyde and various substituted anilines, including 3,5-bis(trifluoromethyl)aniline, to yield the final pyrazole derivatives. mdpi.com This synthetic route has proven to be robust, achieving good yields across a range of aniline (B41778) substituents. mdpi.com
Studies on these synthesized compounds have revealed their potent growth-inhibiting effects on Gram-positive bacteria, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.govnih.gov Notably, several of these pyrazole derivatives have been identified as lead compounds that are not only bactericidal but also effective against methicillin-resistant Staphylococcus aureus (MRSA) persisters. nih.govnih.gov Furthermore, specific compounds have demonstrated high efficacy against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL. nih.govnih.gov The hydrophobic nature of the substituents on the aniline ring appears to enhance the antimicrobial activity of these compounds. nih.gov
Table 1: Antimicrobial Activity of Selected 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
| Compound | Substituent on Aniline Moiety | MIC (µg/mL) against S. aureus | MBEC (µg/mL) against S. aureus Biofilms |
|---|---|---|---|
| 1 | Phenyl | 2 | Not Reported |
| 2 | 4-Isopropylphenyl | 1-2 | Not Reported |
| 9 | 4-Chlorophenyl | Potent | Not Reported |
| 11 | 4-Bromophenyl | Potent | 1 |
| 28 | Not Specified | Potent | 1 |
| 29 | Not Specified | Potent | 1 |
Synthesis and Applications of Thiourea-Based Organocatalysts
The 3,5-bis(trifluoromethyl)phenyl motif, derived from 3,5-bis(trifluoromethyl)aniline, is a privileged structure in the field of organocatalysis, particularly in the development of thiourea-based catalysts. rsc.org N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea (B124793), has become a cornerstone in hydrogen-bond organocatalysis. rsc.org
The synthesis of this catalyst involves the use of 3,5-bis(trifluoromethyl)aniline as a key starting material. sigmaaldrich.comsigmaaldrich.com The resulting thiourea's effectiveness stems from its ability to act as a double hydrogen-bond donor, which allows it to activate substrates and stabilize developing negative charges in the transition states of chemical reactions. rsc.org The presence of the two trifluoromethyl groups on the phenyl rings significantly enhances the acidity of the N-H protons, thereby strengthening the hydrogen bonds and increasing catalytic activity.
These thiourea organocatalysts are extensively used to promote a wide variety of organic transformations. rsc.org Their application spans numerous reaction types, underscoring the versatility and importance of the 3,5-bis(trifluoromethyl)aniline scaffold in modern synthetic chemistry. The success of Schreiner's thiourea has spurred the development of a broader class of chiral thiourea catalysts that incorporate the 3,5-bis(trifluoromethyl)phenyl moiety for asymmetric synthesis. daicelchiraltech.cn
Exploration of N-Substituted Amides and their Bioactive Potential
The derivatization of 3,5-bis(trifluoromethyl)aniline and its related benzylamine (B48309) into N-substituted amides has opened avenues for creating new molecules with potential bioactivity. mdpi.comescholarship.org The amide bond is a fundamental functional group in a vast number of bioactive molecules, including a significant portion of clinically approved drugs. mdpi.com
One synthetic approach involves the direct amidation of a carboxylic acid with a benzylamine derivative under solvent-free conditions. For instance, N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been synthesized by heating stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408). mdpi.com This method, while straightforward, highlights the potential for creating novel fatty acid amides which are a class of molecules known for a wide range of physiological and pharmacological activities. mdpi.com
Furthermore, the development of methods to synthesize N-trifluoromethyl amides has gained significant interest. escholarship.orgnih.gov While not directly starting from 3,5-bis(trifluoromethyl)aniline in all reported methods, the broader context of creating fluorinated amides is highly relevant. One innovative strategy involves the reaction of isothiocyanates with silver fluoride (B91410) to generate an intermediate that is then acylated to form the N-trifluoromethyl amide. nih.gov This allows for the incorporation of the N-CF3 group, a functionality of growing importance in pharmaceutical compounds. escholarship.org The 3,5-bis(trifluoromethyl)phenyl group itself, when incorporated into amide structures, can significantly influence the molecule's properties due to its strong electron-withdrawing nature and lipophilicity. mdpi.com
Design and Synthesis of Advanced Fluorinated Building Blocks
3,5-Bis(trifluoromethyl)aniline serves as a quintessential example of an advanced fluorinated building block, a class of compounds crucial for modern medicinal, agricultural, and materials chemistry. sigmaaldrich.comalfa-chemistry.com The incorporation of fluorine atoms or trifluoromethyl groups into organic molecules can profoundly modulate their chemical and physical properties, including stability, reactivity, lipophilicity, and acidity, often with minimal steric impact. sigmaaldrich.com
The synthesis of derivatives from 3,5-bis(trifluoromethyl)aniline allows for the creation of more complex fluorinated structures. For example, it can be used to prepare monosubstituted benzene-1,2-diamine building blocks. mdpi.com This is achieved through a two-step process starting from the related 3,5-bis(trifluoromethyl)benzylamine, which undergoes nucleophilic aromatic substitution followed by catalytic hydrogenation. mdpi.com Such diamine derivatives are valuable precursors for a variety of materials, including benzimidazoles used in organic light-emitting diodes and other biologically active compounds. mdpi.comresearchgate.net
The utility of the 3,5-bis(trifluoromethyl)phenyl group is so significant that it is incorporated into a wide range of commercially available building blocks designed for further chemical elaboration. ossila.com The presence of the two CF3 groups makes this scaffold highly valuable for creating molecules with enhanced thermal stability and specific electronic properties, which are desirable in drug discovery and materials science. sigmaaldrich.com
Applications in Advanced Materials Science and Polymer Chemistry
Integration into Polymers and Coatings for Enhanced Properties
The incorporation of 3,5-bis(trifluoromethyl)aniline (B1329491) into polymer backbones or as a functional additive is a key strategy for developing advanced materials. pku.edu.cn The presence of the trifluoromethyl groups is central to the improvements observed in the final polymers and coatings.
In the field of material science, 3,5-bis(trifluoromethyl)aniline is explored for its capacity to bolster the durability of polymers and other materials. electrochemsci.org The strong carbon-fluorine bonds in the -CF₃ groups contribute to enhanced thermal stability, allowing the derived materials to maintain their structural integrity under extreme temperature conditions. electrochemsci.orgpku.edu.cn This makes them suitable for applications in demanding environments.
Furthermore, these fluorinated groups provide a high degree of chemical inertness. Polymers incorporating this aniline (B41778) derivative are often more resistant to chemical attack, a valuable property for coatings and components exposed to corrosive substances. pku.edu.cn
The unique electronic profile of 3,5-bis(trifluoromethyl)aniline, influenced by its electron-withdrawing -CF₃ groups, makes it a candidate for modifying the electrical properties of polymers. electrochemsci.org While the introduction of these groups can alter the electron density along the polymer chain, research has focused on its use in synthesizing conductive polymers through processes like electropolymerization. electrochemsci.orgambeed.com The resulting materials, such as fluorinated polyaniline, are investigated for their potential in specialized electronic applications where properties like hydrophobicity and conductivity are required. ambeed.com
Electropolymerization of 3,5-Bis(trifluoromethyl)aniline for Conductive Polymers
Electropolymerization is a technique used to synthesize conductive polymer films directly onto an electrode surface. nih.gov This method has been successfully applied to 3,5-bis(trifluoromethyl)aniline to create novel polyaniline derivatives with specific, tailored properties. ambeed.com
Researchers have successfully used cyclic voltammetry to electropolymerize 3,5-bis(trifluoromethyl)aniline on glassy carbon electrodes (GCE). ambeed.com The process, carried out in an acidic medium like sulfuric acid (H₂SO₄), which aids the monomer's miscibility in water, results in the formation of a poly(3,5-bis(trifluoromethyl)aniline) (PTFANI) film. ambeed.com
A key characteristic of this PTFANI polymer is its hydrophobicity, a direct consequence of the fluorine-rich -CF₃ groups. This property is highly desirable for creating stable electrode interfaces that are less susceptible to interference from aqueous media. X-ray Photoelectron Spectroscopy (XPS) analysis confirms the successful modification of the electrode surface by detecting the presence of nitrogen and fluorine, characteristic elements of the polymer. ambeed.com
One of the most promising applications of electropolymerized PTFANI is as a transducer layer in the fabrication of solid-contact ion-selective electrodes (SC-ISEs). ambeed.com SC-ISEs are electrochemical sensors that require a stable intermediate layer to convert ionic signals from a sample into a stable electronic signal. mdpi.com
In a notable study, a PTFANI film was used as the solid contact on a glassy carbon electrode for the determination of benzodiazepines. ambeed.com The hydrophobic nature of the fluorinated polymer provides a robust barrier against the formation of an unstable water layer at the electrode-membrane interface, which is a common cause of potential drift in conventional sensors. This enhanced stability is a significant advantage for analytical applications requiring reliable and consistent measurements. ambeed.com
The performance of such an electrode is evaluated based on several parameters defined by IUPAC standards.
| Parameter | Value |
|---|---|
| Transducer Layer | Poly(3,5-bis(trifluoromethyl)aniline) |
| Substrate | Glassy Carbon Electrode (GCE) |
| Application | Determination of Midazolam |
| Limit of Detection (LOD) | 6.3 x 10-7 mol L-1 |
Polyaniline (PANI) and its derivatives are widely recognized as promising materials for energy storage, particularly as electrodes in supercapacitors, due to their high pseudocapacitance. These materials store charge through rapid and reversible faradaic (redox) reactions, which can lead to higher energy densities compared to standard electric double-layer capacitors. electrochemsci.org
While the direct application of poly(3,5-bis(trifluoromethyl)aniline) in supercapacitors is not yet extensively documented, its properties suggest a potential area for research. The introduction of -CF₃ groups could influence several key performance metrics:
Electrochemical Stability: The stability of PANI during repeated charge-discharge cycles is a critical challenge. The robust nature of fluorinated polymers might enhance the cycling stability of the electrode. For instance, PANI doped with perfluorinated sulfonic acid has shown improved cycle performance. pku.edu.cn
Conductivity: The electron-withdrawing nature of the -CF₃ groups will alter the electronic structure of the polymer backbone, which could impact its intrinsic conductivity and, consequently, its performance as a supercapacitor electrode. electrochemsci.org
Further investigation is needed to fully characterize the electrochemical storage properties of poly(3,5-bis(trifluoromethyl)aniline) and determine its viability for next-generation energy storage devices.
Role in the Synthesis of Polytriphenylamines for Polymer Solar Cells
Advanced Spectroscopic and Structural Elucidation Techniques
Computational and Theoretical Chemistry Studies
Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO)
Electronic structure analysis is fundamental to understanding a molecule's behavior. For 3,5-bis(trifluoromethoxy)aniline, this would involve calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites.
Density Functional Theory (DFT) Calculations for Geometries and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the three-dimensional structure and vibrational properties of molecules. A DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be performed to find the lowest energy (most stable) geometry of this compound. This process, known as geometry optimization, yields precise predictions of bond lengths, bond angles, and dihedral angles.
Following optimization, a frequency calculation is typically performed. This not only confirms that the optimized structure is a true energy minimum but also predicts the molecule's theoretical infrared (IR) spectrum. Each calculated vibrational frequency corresponds to a specific molecular motion, such as C-H stretching, N-H bending, or C-O-C asymmetric stretching. While these calculations are standard practice, published tables of optimized geometrical parameters or assigned vibrational frequencies specific to this compound are not available.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The trifluoromethoxy (-OCF3) and amino (-NH2) groups attached to the benzene (B151609) ring of this compound are not fixed in space and can rotate around their respective single bonds (C-O and C-N). Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to explore these different spatial arrangements, known as conformations.
These simulations can identify the most stable conformers (low-energy states) and the energy barriers for rotation between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. Such conformational analysis for this compound has not been detailed in the reviewed scientific literature.
Predictive Modeling of Reactivity and Reaction Pathways
Theoretical chemistry can predict how and where a molecule is likely to react. A key tool for this is the Molecular Electrostatic Potential (MEP) map, which is calculated using the molecule's optimized geometry. The MEP map visualizes the electron density on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). For this compound, one would expect the nitrogen atom of the amino group to be an electron-rich site.
Furthermore, computational methods can model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine activation energies and reaction thermodynamics. This allows for the prediction of the most likely reaction mechanisms. Specific predictive models or MEP analyses for the reactivity of this compound are not currently published.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property. In a QSAR study involving this compound, various molecular descriptors would first be calculated. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors (related to size and shape), and hydrophobic descriptors (like the partition coefficient, logP).
These descriptors would then be used to build a mathematical model that predicts the activity of new, unsynthesized compounds. Cheminformatics approaches leverage large chemical databases and computational algorithms to analyze structure-property relationships. At present, there are no published QSAR models where this compound is explicitly included as part of the training or test set.
Future Research Directions and Potential Innovations
Design of Novel Catalytic Systems Incorporating 3,5-Bis(trifluoromethyl)aniline (B1329491) Scaffolds
The 3,5-bis(trifluoromethyl)phenyl motif is integral to the design of next-generation catalysts, particularly in organocatalysis and transition-metal-catalyzed reactions. The strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups enhances the acidity of N-H protons in derivative molecules, making them excellent hydrogen-bond donors.
This principle is exemplified in N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea , a highly effective organocatalyst. rsc.org This catalyst utilizes a double hydrogen-bonding mechanism to activate substrates and stabilize negative charges in transition states, proving its utility in a wide range of organic transformations. rsc.orgsigmaaldrich.com Building on this, researchers have developed other organocatalysts, such as 3,5-bis(trifluoromethyl) phenylammonium triflate (BFPAT) , which serves as an efficient and reusable catalyst for the synthesis of complex heterocyclic compounds like indeno[1,2-b]pyridines. researchgate.netresearchgate.net
In the realm of metal-catalyzed reactions, 3,5-bis(trifluoromethyl)aniline has been identified as a highly efficient monodentate transient directing group (MonoTDG) . chemicalbook.com In palladium-catalyzed dehydrogenative cross-coupling reactions, it can reversibly bind to a substrate, directing the metal catalyst to a specific C-H bond for functionalization. chemicalbook.com This transient nature circumvents the need for extra steps to install and remove a directing group, aligning with the principles of green and atom-economical chemistry. snnu.edu.cnsnnu.edu.cn
| Catalyst Type | Specific Compound | Application | Reference |
| Organocatalyst | N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Hydrogen-bond mediated catalysis | rsc.orgsigmaaldrich.com |
| Organocatalyst | 3,5-Bis(trifluoromethyl) phenylammonium triflate (BFPAT) | Synthesis of indeno[1,2-b]pyridines | researchgate.netresearchgate.net |
| Transient Directing Group | 3,5-Bis(trifluoromethyl)aniline | Palladium-catalyzed C-H functionalization | chemicalbook.com |
Exploration of New Chemical Transformations and Unconventional Reactivity
Future research will continue to uncover the versatile reactivity of 3,5-bis(trifluoromethyl)aniline. It serves as a precursor for a variety of important intermediates, including Schiff bases, which are valuable in organic synthesis. Its established applications include serving as a reactant in titanium-catalyzed hydroamination reactions to produce compounds like N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline . sigmaaldrich.comsigmaaldrich.com
The compound's unique electronic structure can also lead to unconventional reactivity. For instance, attempts to synthesize N¹-(3,5-bis(trifluoromethyl)phenyl)benzene-1,2-diamine via a standard nucleophilic aromatic substitution reaction between 3,5-bis(trifluoromethyl)aniline and 1-fluoro-2-nitrobenzene (B31998) did not yield the expected monosubstituted product. mdpi.com Instead, an unexpected double nucleophilic aromatic substitution occurred, resulting in the formation of the triarylamine N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline . mdpi.comresearchgate.net This highlights how the powerful electron-withdrawing effects of the -CF₃ groups can alter reaction pathways, an area ripe for further exploration to discover novel synthetic methodologies.
Development of Next-Generation Fluorinated Polymers and Advanced Materials
The incorporation of fluorine-containing moieties like the 3,5-bis(trifluoromethyl)phenyl group into polymer backbones is a key strategy for developing advanced materials with superior properties. umn.edu Fluorinated polymers generally exhibit high thermal stability, enhanced chemical resistance, and low surface energy. umn.eduresearchgate.net
Researchers have utilized derivatives of 3,5-bis(trifluoromethyl)aniline to create novel high-performance polymers. For example, a fluorinated aromatic diamine, bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine (B1218219) oxide , was synthesized and used to prepare a series of new fluorinated polyimides. researchgate.net These polymers demonstrated high glass transition temperatures and excellent thermal stability, properties that make them suitable for applications in microelectronics and other demanding fields. researchgate.net The presence of the bulky trifluoromethyl groups can increase the free volume within the polymer matrix, improving properties such as gas permeability and electrical insulation. researchgate.net Future work will likely focus on tailoring the polymer architecture to fine-tune these properties for specific applications, from advanced coatings to membranes for separations.
Targeted Drug Discovery and Agroceutical Development Based on Functionalized Derivatives
The trifluoromethyl group is a well-established feature in modern pharmaceuticals and agrochemicals, known to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com 3,5-Bis(trifluoromethyl)aniline is a valuable starting material for introducing this "super-functional group" into new molecular scaffolds.
A significant area of research is the synthesis of pyrazole (B372694) derivatives with potent antimicrobial properties. nih.gov Scientists have designed and synthesized novel 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives that show powerful activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Some of these compounds were found to be bactericidal and effective against MRSA persisters and biofilms, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.govmdpi.com
The development of these potent antibacterial agents showcases a clear pathway for future drug discovery efforts. By using 3,5-bis(trifluoromethyl)aniline as a core building block, researchers can create libraries of new compounds for screening against a variety of biological targets. This scaffold is also valuable in the agrochemical industry for developing more effective and stable pesticides and herbicides. nbinno.com
| Derivative Class | Example Application | Target/Result | Reference |
| Pyrazole Derivatives | Novel Antibiotics | Potent inhibitors of MRSA; MIC values as low as 0.25 µg/mL | nih.govmdpi.comnih.gov |
| General Pharmaceuticals | Drug Scaffolds | Enhanced metabolic stability and biological activity | mdpi.com |
| Agrochemicals | Pesticides/Herbicides | Improved efficacy and stability | nbinno.com |
Interdisciplinary Research Integrating Chemical Synthesis with Biological and Material Sciences
The future of innovation involving 3,5-bis(trifluoromethyl)aniline lies at the intersection of multiple scientific disciplines. The journey from designing a synthetic route to creating a functional product requires a deeply integrated approach.
Chemistry and Biology: The synthesis of novel pyrazole derivatives is a prime example of this synergy. mdpi.comnih.gov Organic chemists design and execute the multi-step synthesis starting from 3,5-bis(trifluoromethyl)aniline, while microbiologists and pharmacologists evaluate the biological activity of the resulting compounds against pathogenic bacteria. nih.govresearchgate.net This collaborative feedback loop allows for the rational design of more potent and selective drug candidates.
Chemistry and Materials Science: The development of advanced fluorinated polymers demonstrates the link between chemical synthesis and materials science. Chemists create new monomers based on the 3,5-bis(trifluoromethyl)aniline structure, and material scientists characterize the resulting polymers to assess their thermal, mechanical, and electrical properties. researchgate.net This interdisciplinary work is crucial for inventing next-generation materials for electronics, aerospace, and energy applications.
By fostering collaboration between synthetic chemists and experts in biology and materials science, the full potential of 3,5-bis(trifluoromethyl)aniline as a versatile chemical building block can be realized, leading to significant scientific and technological advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
